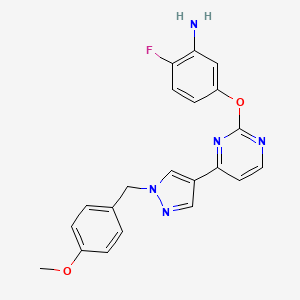
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol is an organic compound characterized by the presence of methoxy groups on the phenyl ring and a propyne group
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and phenylacetylene.
Reaction Conditions: The key reaction involves the coupling of these starting materials under basic conditions, often using a palladium catalyst.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular pathways involved in cell proliferation and apoptosis
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, making it a potential candidate for therapeutic applications
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyn-1-ol can be compared with similar compounds such as:
1-(2,5-Dimethoxyphenyl)-2-propen-1-one: This compound shares the methoxyphenyl group but differs in the presence of a propenone group instead of a propyne group.
1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one: This compound has a naphthyl group, which imparts different biological activities and chemical reactivity.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol:
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-7,9,11-12,16,18H,1-2H3 |
Clé InChI |
CDBHDMRXMUVGPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)
![N-[(2R*,3S*)-5-fluoro-3-hydroxy-2-methylpentanoyl]-2-benzoxazolone](/img/structure/B8379854.png)

![{4-Chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetic acid](/img/structure/B8379872.png)

![2-[(1-Benzothien-2-ylcarbonyl)amino]nicotinic acid](/img/structure/B8379876.png)
![2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate](/img/structure/B8379879.png)


